molecular formula C13H18O4 B14737729 2-(2-Methoxyethoxy)ethyl 2-phenylacetate CAS No. 6315-00-0

2-(2-Methoxyethoxy)ethyl 2-phenylacetate

Cat. No.: B14737729
CAS No.: 6315-00-0
M. Wt: 238.28 g/mol
InChI Key: LGXPOVWUWICGKD-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl 2-phenylacetate is an organic compound with the molecular formula C13H18O4. It is an ester derived from phenylacetic acid and 2-(2-methoxyethoxy)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-(2-methoxyethoxy)ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl 2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Hydrolysis: Phenylacetic acid and 2-(2-methoxyethoxy)ethanol.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols and other reduced forms of the compound.

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl 2-phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing phenylacetic acid and 2-(2-methoxyethoxy)ethanol, which may interact with biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethoxy)ethyl 2-phenylacetate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of phenylacetic acid and 2-(2-methoxyethoxy)ethanol moieties makes it valuable in various research and industrial applications.

Properties

CAS No.

6315-00-0

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-phenylacetate

InChI

InChI=1S/C13H18O4/c1-15-7-8-16-9-10-17-13(14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

LGXPOVWUWICGKD-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)CC1=CC=CC=C1

Origin of Product

United States

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